2-(Pyrimidin-5-yl)cyclohexan-1-ol

Stereochemistry Chiral resolution Medicinal chemistry building blocks

2-(Pyrimidin-5-yl)cyclohexan-1-ol (CAS 1251334-44-7) is a bifunctional small-molecule scaffold combining a secondary cyclohexanol ring with a pyrimidin-5-yl substituent at the 2-position. With molecular formula C10H14N2O and molecular weight 178.23 g/mol , the compound is supplied as a mixture of diastereomers possessing two undefined stereocenters, yielding four possible stereoisomers in the racemic mixture.

Molecular Formula C10H14N2O
Molecular Weight 178.23 g/mol
Cat. No. B12314064
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Pyrimidin-5-yl)cyclohexan-1-ol
Molecular FormulaC10H14N2O
Molecular Weight178.23 g/mol
Structural Identifiers
SMILESC1CCC(C(C1)C2=CN=CN=C2)O
InChIInChI=1S/C10H14N2O/c13-10-4-2-1-3-9(10)8-5-11-7-12-6-8/h5-7,9-10,13H,1-4H2
InChIKeyIZQCRODVEALFSB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Pyrimidin-5-yl)cyclohexan-1-ol – CAS 1251334-44-7 Procurement & Differentiation Guide for Chiral Pyrimidinyl Cyclohexanol Building Blocks


2-(Pyrimidin-5-yl)cyclohexan-1-ol (CAS 1251334-44-7) is a bifunctional small-molecule scaffold combining a secondary cyclohexanol ring with a pyrimidin-5-yl substituent at the 2-position. With molecular formula C10H14N2O and molecular weight 178.23 g/mol [1], the compound is supplied as a mixture of diastereomers possessing two undefined stereocenters, yielding four possible stereoisomers in the racemic mixture [2]. Its predicted physicochemical profile includes a boiling point of 331.4±35.0 °C, density of 1.156±0.06 g/cm³, pKa of 14.76±0.40, and calculated logP (XLogP3-AA) of 1.0 [1]. The compound is classified as a research chemical building block, available at purities of 95–98% from multiple suppliers . Structurally, it belongs to the broader class of pyrimidine–cyclohexanol conjugates that have been explored as kinase inhibitor scaffolds, most notably exemplified by the Mer tyrosine kinase inhibitor UNC2881 (IC50 22 nM) [3].

Why 2-(Pyrimidin-5-yl)cyclohexan-1-ol Cannot Be Interchanged with In-Class Pyrimidine–Cyclohexanol Analogs


The substitution position of the pyrimidine ring on the cyclohexanol scaffold fundamentally alters three procurement-relevant properties: stereochemical complexity, hydrogen-bonding topology, and predicted lipophilicity. Moving the pyrimidine from the 2-position (target compound, XLogP3 = 1.0, two sp³ stereocenters) to the 1-position (1-(pyrimidin-5-yl)cyclohexan-1-ol, CAS 1248479-24-4, XLogP3 = 0.9, zero stereocenters) eliminates all chiral centers and produces a tertiary rather than secondary alcohol, altering both reactivity and the capacity for downstream enantioselective synthesis [1][2]. Oxidation of the secondary alcohol to the ketone 2-(pyrimidin-5-yl)cyclohexan-1-one (CAS 124034-95-3, MW 176.21) removes the hydrogen-bond donor entirely, precluding applications that require alcohol-derived intermolecular interactions . Even the stereochemical configuration within the same connectivity matters: the commercially available single enantiomer (1R,2S)-2-(pyrimidin-5-yl)cyclohexan-1-ol (CAS 1820583-48-9) offers defined chirality at a higher cost and longer lead time, while the racemic diastereomer mixture (CAS 1251334-44-7) provides a cost-effective screening scaffold . Generic substitution among these analogs ignores the divergent chemical reactivity, physical properties, and procurement profiles that directly dictate experimental outcomes.

Quantitative Differentiation Evidence: 2-(Pyrimidin-5-yl)cyclohexan-1-ol vs. Closest Analogs


Stereochemical Complexity: Two Undefined Chiral Centers vs. Zero in the 1-Positional Isomer

2-(Pyrimidin-5-yl)cyclohexan-1-ol possesses two undefined atom stereocenters (at C1 bearing the hydroxyl and at C2 bearing the pyrimidine ring), generating a mixture of four stereoisomers in the commercial racemic diastereomer product [1]. In contrast, the 1-positional isomer 1-(pyrimidin-5-yl)cyclohexan-1-ol (CAS 1248479-24-4) lacks any stereogenic centers because the pyrimidine and hydroxyl substituents share the same ring carbon, yielding a constitutionally symmetric molecule with zero undefined stereocenters [2]. The target compound's stereochemical richness provides a basis for chiral resolution strategies, diastereomer separation for structure–activity relationship studies, and asymmetric synthetic derivatization — capabilities entirely absent from its 1-substituted counterpart.

Stereochemistry Chiral resolution Medicinal chemistry building blocks

Lipophilicity Differential: XLogP3 of 1.0 Enables Favorable CNS Drug-Likeness vs. Less Lipophilic 1-Isomer

The predicted octanol–water partition coefficient (XLogP3-AA) for 2-(pyrimidin-5-yl)cyclohexan-1-ol is 1.0, compared to 0.9 for the 1-positional isomer [1][2]. Although the absolute difference is small (ΔXLogP3 = 0.1), the target compound's logP of 1.0 falls within the optimal range for central nervous system (CNS) drug candidates (typically logP 1–3) while remaining compatible with aqueous solubility requirements. The topological polar surface area (TPSA) is 46 Ų for both isomers, remaining well below the 90 Ų threshold associated with CNS permeability [1][2]. The slightly higher lipophilicity of the 2-isomer, combined with the presence of a secondary alcohol (vs. tertiary alcohol in the 1-isomer), introduces differential hydrogen-bonding capacity that can affect target binding and pharmacokinetics.

Lipophilicity Drug-likeness CNS penetration Physicochemical profiling

Alcohol Class Differentiation: Secondary vs. Tertiary Alcohol Reactivity and Hydrogen-Bond Donor Capacity

The target compound contains a secondary alcohol (cyclohexanol –CH(OH)– with one H atom on the α-carbon), which is susceptible to oxidation to the corresponding ketone, 2-(pyrimidin-5-yl)cyclohexan-1-one (CAS 124034-95-3, C10H12N2O, MW 176.21) . This oxidation capability provides a synthetic route to a distinct scaffold with altered hydrogen-bonding properties (0 HBD vs. 1 HBD) and molecular weight (ΔMW = –2.02 g/mol). The 1-positional isomer, by contrast, bears a tertiary alcohol at the ring junction and cannot undergo analogous oxidation without ring cleavage. The secondary alcohol of the target also permits esterification and etherification under milder conditions than the sterically hindered tertiary alcohol [1].

Synthetic chemistry Functional group interconversion Oxidation Hydrogen bonding

Kinase Inhibitor Scaffold Class-Level Evidence: Pyrimidine–Cyclohexanol Conjugates as Privileged Mer Kinase Pharmacophores

The pyrimidine–cyclohexanol structural class has been validated as a kinase inhibitor pharmacophore through the development of UNC2881, a substituted-pyrimidine Mer-specific tyrosine kinase inhibitor containing a cyclohexanol moiety. UNC2881 inhibits steady-state Mer kinase phosphorylation with an IC50 of 22 nM and demonstrates selectivity against Axl (IC50 = 360 nM) and Tyro3 (IC50 = 250 nM), providing a selectivity window of 16-fold over Axl and 11-fold over Tyro3 [1]. While this class-level evidence does not directly quantify the target compound's own kinase activity, it establishes that the 2-(pyrimidin-5-yl)cyclohexan-1-ol scaffold core aligns with a demonstrated pharmacophore for type II/III kinase inhibitor design, distinguishing it from non-pyrimidine cyclohexanol building blocks that lack this established biological precedent.

Kinase inhibition MerTK TAM receptors Oncology Thrombosis

Validated Application Scenarios for 2-(Pyrimidin-5-yl)cyclohexan-1-ol Based on Differential Evidence


Stereochemical Diversity Library Synthesis for Kinase-Targeted Fragment-Based Drug Discovery

Leveraging the two undefined stereocenters unique to the 2-substituted isomer (vs. zero in the 1-isomer) [1], this compound serves as an ideal fragment-library starting point for Mer/Axl/Tyro3 kinase inhibitor programs. The four stereoisomers present in the racemic diastereomer mixture can be separated by chiral chromatography to generate a stereochemical SAR matrix, a capability not available with the achiral 1-positional isomer. The class-level precedent of UNC2881 (Mer IC50 = 22 nM, 16-fold selective over Axl) [2] validates the pyrimidine–cyclohexanol core as a productive kinase-targeting fragment.

Controlled Oxidation to Pyrimidinyl Cyclohexanone for Hydrogen-Bond Modulated Lead Optimization

The secondary alcohol of 2-(pyrimidin-5-yl)cyclohexan-1-ol can be chemoselectively oxidized to 2-(pyrimidin-5-yl)cyclohexan-1-one (MW 176.21, 0 HBD) . This on-demand functional group interconversion enables systematic modulation of hydrogen-bond donor capacity (1 HBD → 0 HBD) during structure–activity relationship optimization, a synthetic flexibility not available from the tertiary alcohol 1-isomer which cannot undergo analogous oxidation. Procurement of the alcohol form as the starting material provides access to both oxidation states from a single inventory item.

CNS-Penetrant Lead Generation Leveraging Optimal Lipophilicity Window

With a predicted XLogP3 of 1.0 and TPSA of 46 Ų — both within established CNS drug-likeness parameters (logP 1–3, TPSA < 90 Ų) [3] — the target compound is positioned for fragment-to-lead campaigns targeting CNS kinases or neurotransmitter receptors. The slightly higher logP versus the 1-positional isomer (XLogP3 = 0.9) combined with identical TPSA suggests marginally improved passive membrane permeability without compromising solubility, relevant for blood–brain barrier penetration optimization.

Diastereomer-Resolved Reference Standard for Chiral Analytical Method Development

As a defined mixture of diastereomers with two stereocenters [1], this compound serves as a calibration standard for chiral HPLC and SFC method development. The availability of both the racemic mixture (CAS 1251334-44-7, 95–98% purity) and the single enantiomer (1R,2S)-2-(pyrimidin-5-yl)cyclohexan-1-ol (CAS 1820583-48-9) enables direct chromatographic method validation with known retention time markers, supporting quality control workflows in medicinal chemistry laboratories scaling chiral compounds.

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